molecular formula C11H10BrN B13666644 5-(Bromomethyl)-2-methylquinoline

5-(Bromomethyl)-2-methylquinoline

Cat. No.: B13666644
M. Wt: 236.11 g/mol
InChI Key: SGCMBLRROKBGTJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 5-position and a methyl group at the 2-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

    Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

    Reduction: Products include 2-methylquinoline and other reduced quinoline derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the quinoline ring. Used as a reagent for introducing benzyl groups.

    2-Methylquinoline: Lacks the bromomethyl group but shares the quinoline core structure.

    5-Bromomethylquinoline: Similar but without the methyl group at the 2-position.

Uniqueness

5-(Bromomethyl)-2-methylquinoline is unique due to the combination of the bromomethyl and methyl groups on the quinoline ring. This unique structure allows for specific reactivity and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

5-(bromomethyl)-2-methylquinoline

InChI

InChI=1S/C11H10BrN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3

InChI Key

SGCMBLRROKBGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CBr

Origin of Product

United States

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